molecular formula C17H21NO2 B3033409 2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1019566-02-9

2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B3033409
CAS No.: 1019566-02-9
M. Wt: 271.35 g/mol
InChI Key: HUCIWMYNACRHTA-UHFFFAOYSA-N
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Description

2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol is a synthetic phenolic derivative characterized by a central phenol ring substituted with an ethoxy group at the 6-position and a [(2,4-dimethylphenyl)amino]methyl moiety at the 2-position. This compound is structurally related to alkylphenols and aminophenols, which are widely studied for applications in polymer chemistry, antioxidants, and pharmaceuticals.

Properties

IUPAC Name

2-[(2,4-dimethylanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-9-8-12(2)10-13(15)3/h5-10,18-19H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCIWMYNACRHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217095
Record name 2-[[(2,4-Dimethylphenyl)amino]methyl]-6-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019566-02-9
Record name 2-[[(2,4-Dimethylphenyl)amino]methyl]-6-ethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019566-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2,4-Dimethylphenyl)amino]methyl]-6-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation . This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis Challenges: The compound requires a multi-step synthesis involving reductive amination and etherification, with a yield of 42%—lower than simpler phenols like 2,4-dimethylphenol (yield >80%) .

Biological Activity

The compound 2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol is an organic molecule with significant potential in biochemical and medicinal research. Its structure features a dimethylphenyl group and an ethoxy-substituted phenol, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H23NO3
  • Molecular Weight : 287.37 g/mol
  • Structural Features : The compound contains both amino and phenolic functional groups, which enhance its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an enzyme inhibitor , modulating various biochemical pathways. The following table summarizes key mechanisms:

Mechanism Description
Enzyme InhibitionInteracts with enzyme active sites, potentially inhibiting their functions.
Receptor ModulationAlters receptor conformation or binding affinity, influencing signaling pathways.
Antioxidant ActivityExhibits properties that may reduce oxidative stress in biological systems.

Antioxidant Properties

Studies have shown that this compound possesses antioxidant properties, which can protect cells from oxidative damage. This activity is crucial for potential therapeutic applications in diseases characterized by oxidative stress.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial effects against various pathogens. Its ability to inhibit microbial growth could be leveraged in developing new antimicrobial agents.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    Research has demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammation.
  • Therapeutic Applications :
    • Cancer Research : The compound has been investigated for its potential role in cancer therapy due to its ability to modulate cellular signaling pathways.
    • Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.
  • Comparative Studies :
    Comparative studies with structurally similar compounds reveal that this compound exhibits unique biological activities not observed in other phenolic compounds.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Areas for future investigation include:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • Exploration of its effects on different biological targets using high-throughput screening methods.
  • Development of derivatives to enhance potency and selectivity for specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol
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2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol

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